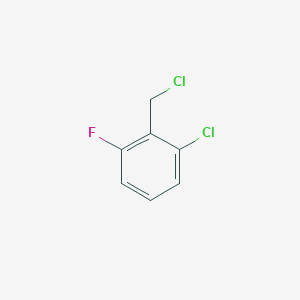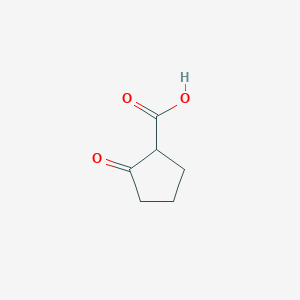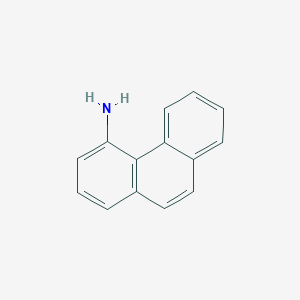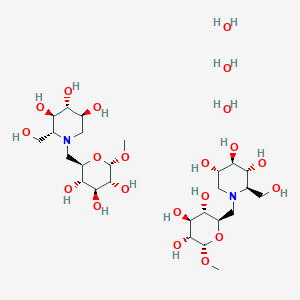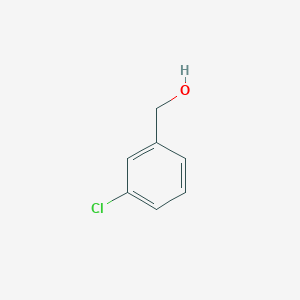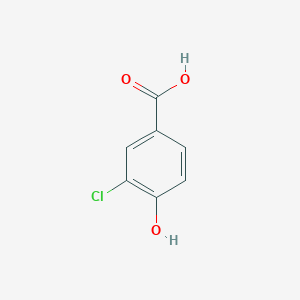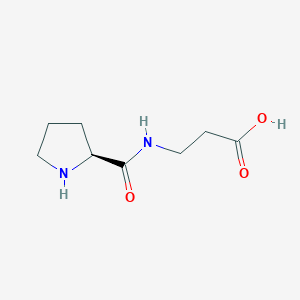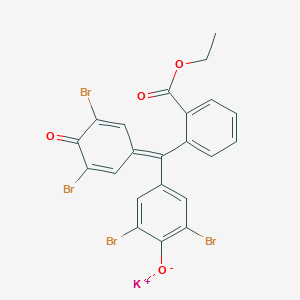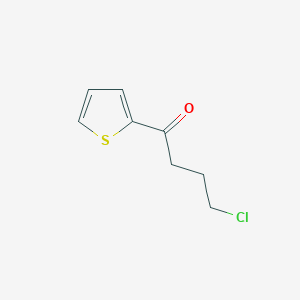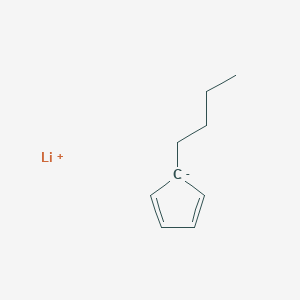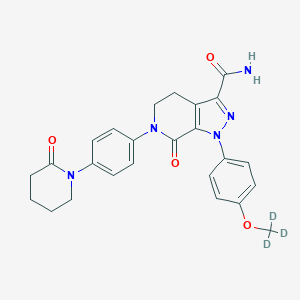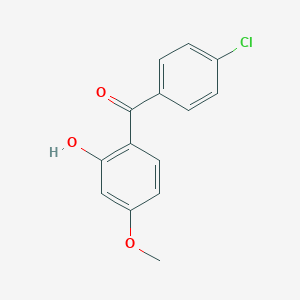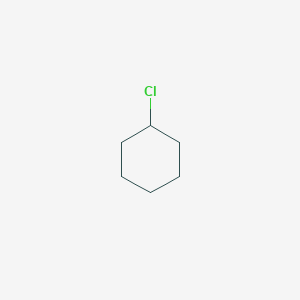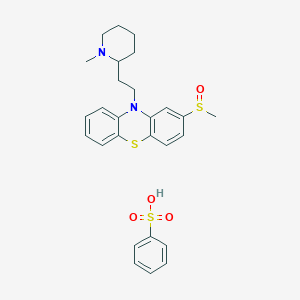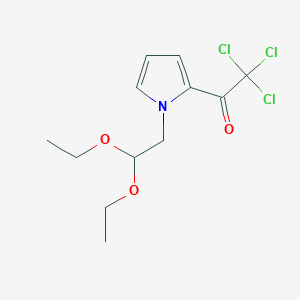
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole
概要
説明
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole, also known as DETA, is a pyrrole-based compound that has gained attention in the scientific community due to its potential applications in various fields. DETA is a synthetic compound that has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
科学的研究の応用
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential as a pesticide. In materials science, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles.
作用機序
The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
生化学的および生理学的効果
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole inhibits the proliferation of cancer cells, induces apoptosis, and causes cell cycle arrest. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is also stable and can be stored for long periods. However, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a toxic compound, and caution should be exercised when handling it.
将来の方向性
There are several future directions for the research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole. One direction is to investigate the mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in more detail. Another direction is to explore the potential applications of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in medicine, agriculture, and materials science. In addition, future studies should focus on the toxicity of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole and its potential side effects.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a pyrrole-based compound that has potential applications in various fields, including medicine, agriculture, and materials science. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood, but it has been shown to have anti-tumor and anti-inflammatory properties. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments, but caution should be exercised when handling it. Future research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole should focus on investigating its mechanism of action, exploring its potential applications, and assessing its toxicity and potential side effects.
特性
CAS番号 |
136927-43-0 |
|---|---|
製品名 |
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole |
分子式 |
C12H16Cl3NO3 |
分子量 |
328.6 g/mol |
IUPAC名 |
2,2,2-trichloro-1-[1-(2,2-diethoxyethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H16Cl3NO3/c1-3-18-10(19-4-2)8-16-7-5-6-9(16)11(17)12(13,14)15/h5-7,10H,3-4,8H2,1-2H3 |
InChIキー |
JEWBPPYQIWODOS-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
正規SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
同義語 |
1-(2,2-DIETHOXYETHYL)-2-TRICHLOROACETYLPYRROLE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

